molecular formula C22H19NO2 B13884925 (E)-methyl 4-((benzhydrylimino)methyl)benzoate

(E)-methyl 4-((benzhydrylimino)methyl)benzoate

Cat. No.: B13884925
M. Wt: 329.4 g/mol
InChI Key: CYOKDTNDQGOLKH-UHFFFAOYSA-N
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Description

(E)-methyl 4-((benzhydrylimino)methyl)benzoate is an organic compound with a complex structure that includes a benzhydryl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-((benzhydrylimino)methyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the benzhydrylimine intermediate, which is then reacted with methyl 4-formylbenzoate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-((benzhydrylimino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-methyl 4-((benzhydrylimino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-methyl 4-((benzhydrylimino)methyl)benzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophiles, while the ester group can participate in hydrolysis reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzhydrylimine derivatives: These compounds share the benzhydrylimine group and exhibit similar reactivity.

    Benzoate esters: Compounds with the benzoate ester group have comparable chemical properties.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 4-(benzhydryliminomethyl)benzoate

InChI

InChI=1S/C22H19NO2/c1-25-22(24)20-14-12-17(13-15-20)16-23-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,21H,1H3

InChI Key

CYOKDTNDQGOLKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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